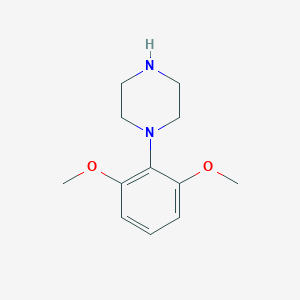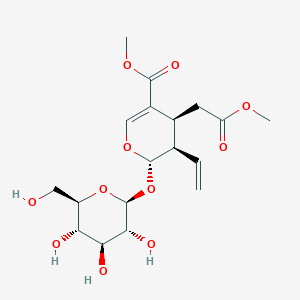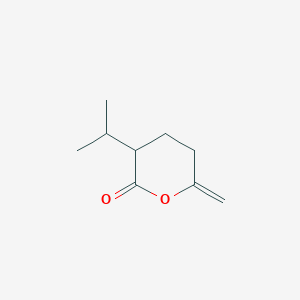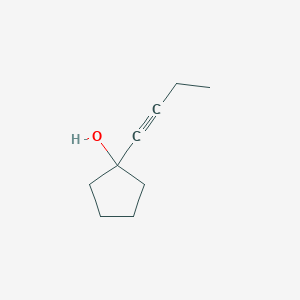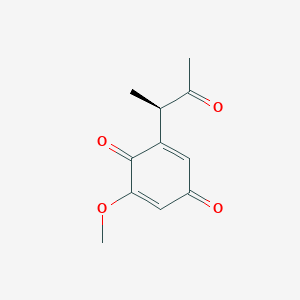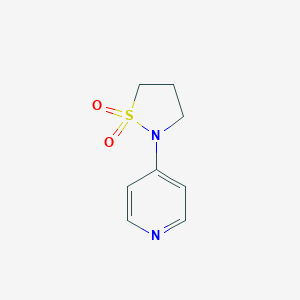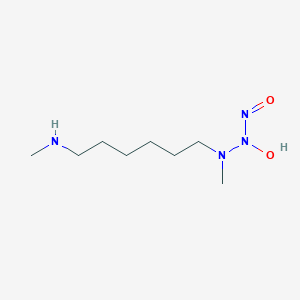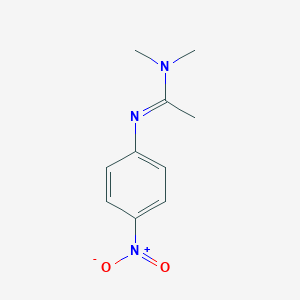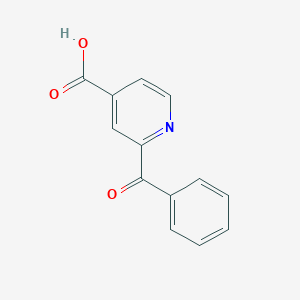
2-benzoylpyridine-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzoylpyridine-4-carboxylic acid, also known as BP4C, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BP4C is a heterocyclic aromatic compound that belongs to the pyridine family. It has a molecular formula of C13H9NO3 and a molecular weight of 239.22 g/mol. In
Mécanisme D'action
The mechanism of action of 2-benzoylpyridine-4-carboxylic Acid is not fully understood. However, it has been proposed that 2-benzoylpyridine-4-carboxylic Acid exerts its biological effects by inhibiting various enzymes and signaling pathways. 2-benzoylpyridine-4-carboxylic Acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 2-benzoylpyridine-4-carboxylic Acid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses and inflammation. Furthermore, 2-benzoylpyridine-4-carboxylic Acid has been found to modulate the activity of various neurotransmitters, including serotonin and dopamine, which are involved in the regulation of mood.
Effets Biochimiques Et Physiologiques
2-benzoylpyridine-4-carboxylic Acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-benzoylpyridine-4-carboxylic Acid has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. Furthermore, 2-benzoylpyridine-4-carboxylic Acid has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-benzoylpyridine-4-carboxylic Acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 2-benzoylpyridine-4-carboxylic Acid is also stable under various conditions and can be stored for extended periods without significant degradation. However, 2-benzoylpyridine-4-carboxylic Acid has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Furthermore, 2-benzoylpyridine-4-carboxylic Acid has limited bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 2-benzoylpyridine-4-carboxylic Acid. One area of research is the development of novel 2-benzoylpyridine-4-carboxylic Acid derivatives with improved bioavailability and efficacy. Another area of research is the investigation of the potential applications of 2-benzoylpyridine-4-carboxylic Acid in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Furthermore, the mechanisms of action of 2-benzoylpyridine-4-carboxylic Acid need to be further elucidated to fully understand its biological effects. Finally, the safety and toxicity of 2-benzoylpyridine-4-carboxylic Acid need to be thoroughly evaluated before it can be used in clinical applications.
Méthodes De Synthèse
2-benzoylpyridine-4-carboxylic Acid can be synthesized using various methods, including the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base, the reaction of 2-benzoylpyridine with malonic acid in the presence of a dehydrating agent, and the reaction of 2-benzoylpyridine with ethyl chloroformate in the presence of a base. The most commonly used method for the synthesis of 2-benzoylpyridine-4-carboxylic Acid is the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base. This method yields a high purity product and is relatively simple to perform.
Applications De Recherche Scientifique
2-benzoylpyridine-4-carboxylic Acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-benzoylpyridine-4-carboxylic Acid has also been shown to inhibit the growth of various bacterial and fungal strains. Furthermore, it has been found to possess neuroprotective and anti-depressant properties. 2-benzoylpyridine-4-carboxylic Acid has potential applications in drug development, particularly in the development of novel anti-inflammatory and anticancer drugs.
Propriétés
Numéro CAS |
18164-96-0 |
|---|---|
Nom du produit |
2-benzoylpyridine-4-carboxylic Acid |
Formule moléculaire |
C13H9NO3 |
Poids moléculaire |
227.21 g/mol |
Nom IUPAC |
2-benzoylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H9NO3/c15-12(9-4-2-1-3-5-9)11-8-10(13(16)17)6-7-14-11/h1-8H,(H,16,17) |
Clé InChI |
MIKNBPWHTNTJAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B114602.png)
